molecular formula C20H21Cl2N3O2S B2898424 3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234906-65-0

3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2898424
CAS No.: 1234906-65-0
M. Wt: 438.37
InChI Key: YKUWWSGEYUGHDY-UHFFFAOYSA-N
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Description

3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a synthetic compound notable for its potential applications in various fields. Its structure comprises a dichlorobenzamide backbone linked to a piperidine ring and further functionalized with a methylthio-nicotinoyl group, making it chemically unique and versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves several steps:

  • Starting Materials: : The synthesis begins with 3,5-dichlorobenzoic acid and nicotinic acid, which undergoes a series of reactions to form the nicotinoyl-piperidine intermediate.

  • Formation of Piperidine Intermediate: : The nicotinic acid is first converted to its methylthio derivative using thionyl chloride and methanol. This intermediate then reacts with piperidine.

  • Coupling Reaction: : The piperidine intermediate is coupled with 3,5-dichlorobenzoic acid via amidation reaction using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: For large-scale production, the process is optimized for efficiency and yield:

  • Optimized Reagents: : Using high purity starting materials and solvents.

  • Reaction Conditions: : Precise control of temperature, pressure, and pH to ensure high yields.

  • Purification: : Advanced techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions, primarily affecting the nitro groups if present, could convert them to amines.

  • Substitution: : The benzamide moiety is subject to nucleophilic substitution reactions, particularly at the chlorine sites.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions.

  • Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Utilizing nucleophiles like ammonia or amines under basic conditions to replace chlorine atoms.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones of the methylthio group.

  • Reduction Products: : Amines from nitro group reduction.

  • Substitution Products: : Amines or other derivatives where chlorine atoms are replaced.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, including potential anti-inflammatory or antimicrobial properties.

  • Medicine: : Explored for therapeutic effects, possibly as a precursor to drugs targeting specific pathways.

  • Industry: : Utilized in the manufacturing of specialized chemicals or materials.

Mechanism of Action

Molecular Targets and Pathways: The compound’s effects are largely due to its interaction with specific enzymes or receptors:

  • Target Enzymes: : It may inhibit or activate certain enzymes, altering biochemical pathways.

  • Receptors: : Binding to receptors could modulate cellular responses, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison: Compared to other similar benzamide derivatives:

  • It features unique chlorinated benzamide and methylthio-nicotinoyl moieties.

  • Exhibits distinct biological and chemical properties due to its structural components.

List of Similar Compounds

  • 3,5-dichlorobenzamide: : A simpler analogue with fewer functional groups.

  • N-(2-nicotinoyl)piperidine: : Lacks the dichlorobenzamide backbone.

  • Methylthio-nicotinamide derivatives: : Related compounds featuring the methylthio-nicotinoyl group but with different core structures.

And there you have it! Ready to get knee-deep into the science of 3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide?

Properties

IUPAC Name

3,5-dichloro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2S/c1-28-19-17(3-2-6-23-19)20(27)25-7-4-13(5-8-25)12-24-18(26)14-9-15(21)11-16(22)10-14/h2-3,6,9-11,13H,4-5,7-8,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUWWSGEYUGHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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